molecular formula C12H10FNO B6413782 MFCD18323379 CAS No. 1261934-43-3

MFCD18323379

Cat. No.: B6413782
CAS No.: 1261934-43-3
M. Wt: 203.21 g/mol
InChI Key: UQTPRHPSNHDGHU-UHFFFAOYSA-N
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Description

However, the evidence includes detailed analyses of structurally related compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4), which may serve as proxies for understanding general trends in comparative chemical properties and synthesis methodologies. Below, we outline a framework for such comparisons based on available data, emphasizing the necessity of verifying MDL identifiers and CAS numbers in future studies .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-10(11(13)6-8)12-7-9(15)4-5-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPRHPSNHDGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692471
Record name 2-(2-Fluoro-4-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-43-3
Record name 4-Pyridinol, 2-(2-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261934-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro-4-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323379” involves several steps, each requiring precise reaction conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also includes rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323379” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert “this compound” into its oxidized form.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts to introduce new functional groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

“MFCD18323379” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: “this compound” is utilized in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which “MFCD18323379” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Parameter CAS 918538-05-3 CAS 1046861-20-4
Molecular Weight 188.01 g/mol 235.27 g/mol
TPSA 48.98 Ų 40.46 Ų
Log S (ESOL) -2.99 -2.99
Solubility 0.24 mg/ml 0.24 mg/ml
Bioavailability 0.55 0.55

Challenges in Comparative Studies

Identifier Accuracy : MDL numbers and CAS IDs must be cross-verified to avoid misidentification .

Data Gaps : Parameters like enzymatic inhibition (CYP) or P-gp substrate status are inconsistently reported .

Structural Similarity Metrics : Similarity scores (e.g., 0.71–0.87 in ) require validation via experimental assays .

Recommendations for Future Research

  • Prioritize compounds with fully disclosed identifiers (e.g., CAS 918538-05-3) to enable reproducible comparisons.
  • Standardize reporting of physicochemical and bioactivity data per ICH guidelines .
  • Utilize high-throughput screening to validate computational similarity predictions .

Researchers must ensure identifier accuracy and adopt standardized reporting practices to enhance cross-study reliability.

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